molecular formula C20H23N3O5S3 B3294434 3-(4-methylbenzenesulfonyl)-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 887203-82-9

3-(4-methylbenzenesulfonyl)-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B3294434
CAS No.: 887203-82-9
M. Wt: 481.6 g/mol
InChI Key: KWZDOEPYOMZLJT-UHFFFAOYSA-N
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Description

3-(4-methylbenzenesulfonyl)-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the Final Compound: The final step involves the coupling of the sulfonamide-substituted benzothiazole with a propyl-substituted amide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.

    Substitution: The benzothiazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential antibacterial and antifungal properties due to the presence of the sulfonamide group.

    Medicine: Explored as a potential therapeutic agent, particularly in the treatment of bacterial infections or as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The benzothiazole core may also interact with various molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylbenzenesulfonyl chloride: Similar in structure but lacks the benzothiazole core.

    3-Fluoro-4-methylbenzenesulfonyl chloride: Another sulfonyl chloride derivative with a different substituent on the benzene ring.

    4-Methylbenzenesulfonyl chloride: A simpler sulfonyl chloride without additional functional groups.

Uniqueness

3-(4-methylbenzenesulfonyl)-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is unique due to the combination of the benzothiazole core and the sulfonamide group, which imparts distinct biological and chemical properties

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S3/c1-3-11-23-17-9-8-16(31(21,27)28)13-18(17)29-20(23)22-19(24)10-12-30(25,26)15-6-4-14(2)5-7-15/h4-9,13H,3,10-12H2,1-2H3,(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDOEPYOMZLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylbenzenesulfonyl)-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Reactant of Route 2
3-(4-methylbenzenesulfonyl)-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Reactant of Route 3
3-(4-methylbenzenesulfonyl)-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-methylbenzenesulfonyl)-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-methylbenzenesulfonyl)-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-methylbenzenesulfonyl)-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

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